

# Addressing visual disturbances (phosphenes) as a confounding factor in studies

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## Technical Support Center: Addressing Phosphenes in Vision Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering visual disturbances, specifically phosphenes, as a confounding factor in their studies.

### Frequently Asked Questions (FAQs)

Q1: What are phosphenes and why are they a concern in my research?

A: Phosphenes are the perception of light without light actually entering the eye.<sup>[1]</sup> They can manifest as flashes, sparkles, or geometric patterns. In a research context, especially in studies on vision, cognition, or drug efficacy, the spontaneous or induced experience of phosphenes by participants can act as a significant confounding variable, potentially leading to misinterpretation of experimental results.

Q2: What are the common causes of phosphenes in a laboratory setting?

A: In a laboratory or clinical trial setting, phosphenes can be induced by a variety of stimuli, including:

- Transcranial Magnetic Stimulation (TMS): Applying magnetic pulses to the visual cortex can produce transient phosphenes.<sup>[2]</sup>

- Transcranial Alternating Current Stimulation (tACS): This technique is known to elicit phosphenes, with their characteristics often dependent on the stimulation frequency and intensity.[3]
- Investigational Drugs: Certain pharmacological agents can induce phosphenes as a side effect. A notable example is Ivabradine, which is thought to act on the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the retina.[4]
- Mechanical Pressure: Even simple actions like a participant rubbing their eyes can cause temporary phosphenes.[5]

Q3: How can I differentiate between retinal and cortical phosphenes?

A: While it can be challenging to definitively distinguish between retinal and cortical phosphenes based on subjective reports alone, some characteristics may offer clues. Phosphenes originating from the retina are often described as more diffuse or unstructured, whereas those from the visual cortex can be more localized and structured. The location of stimulation in techniques like TMS can also help infer the origin.

Q4: When should I be concerned about a participant reporting phosphenes?

A: While often benign in a research context, persistent or sudden onset of phosphenes, especially when accompanied by other symptoms like floaters, visual field loss, headache, or dizziness, could indicate an underlying medical condition.[6] In such cases, it is crucial to advise the participant to seek a medical evaluation.

Q5: Are there any preventative measures I can take to minimize the occurrence of phosphenes in my study?

A: Prevention depends on the source of the phosphenes.

- For TMS/tACS studies, careful calibration of stimulation intensity to just above the phosphene threshold for localization, or below it for other applications, is key.
- In drug development trials, if a compound is known to induce phosphenes, incorporating specific visual assessments and questionnaires from the outset is crucial for characterizing this side effect.

- For all studies, instructing participants to avoid rubbing their eyes and to report any visual disturbances can help in data interpretation.

## Troubleshooting Guides

### Issue 1: Participant in a TMS/tACS study reports distracting phosphenes.

#### Troubleshooting Steps:

- **Re-evaluate Threshold:** The stimulation intensity may be too high. Re-determine the phosphene threshold using a standardized method (see Experimental Protocols section).
- **Adjust Stimulation Site:** A slight adjustment of the coil or electrode position may reduce the intensity of the perceived phosphenes while still targeting the desired cortical area.
- **Sham vs. Active Stimulation:** If your protocol allows, compare participant reports during active and sham stimulation. This can help determine if the reported phosphenes are a direct result of the stimulation.
- **Participant Acclimatization:** For some participants, the novelty of the sensation can be distracting. A brief acclimatization period with sub-threshold stimulation might be beneficial.
- **Utilize Questionnaires:** Administer a visual disturbance questionnaire post-session to systematically document the characteristics of the phosphenes, which can be used as a covariate in your analysis.

### Issue 2: Inconsistent reporting of phosphenes across participants.

#### Troubleshooting Steps:

- **Standardize Instructions:** Ensure all participants receive identical, clear instructions on what phosphenes are and how to report them. Using a visual aid or a standardized description can be helpful.

- **Control for Gaze Direction:** The perceived location of phosphenes can be influenced by eye position. Use a fixation point to maintain a consistent gaze direction during stimulation.
- **Dark Adaptation:** The sensitivity to phosphenes can be influenced by the level of dark adaptation. Standardize the lighting conditions and the duration of adaptation before the experiment.
- **Screen for Pre-existing Conditions:** Conditions like migraines can increase susceptibility to phosphenes.<sup>[1]</sup> Screen participants for relevant medical history.

### Issue 3: High incidence of phosphenes reported in a drug trial.

#### Troubleshooting Steps:

- **Systematic Characterization:** Implement standardized questionnaires to capture the frequency, intensity, duration, and characteristics (e.g., color, shape) of the phosphenes.
- **Dose-Response Relationship:** Analyze the data to determine if there is a correlation between the drug dosage and the incidence or severity of phosphenes.
- **Time Course Analysis:** Evaluate the onset and duration of phosphenes in relation to the drug's pharmacokinetic profile.
- **Objective Visual Testing:** Incorporate objective measures of visual function, such as electroretinography (ERG) or visual evoked potentials (VEP), to investigate the physiological basis of the reported phosphenes.

### Data Presentation: Quantitative Analysis of Phosphenes

The following tables summarize quantitative data on phosphene characteristics and prevalence, providing a reference for researchers.

Table 1: Electrically Evoked Phosphene Thresholds (EPTs) at 20 Hz in Healthy Subjects vs. Patients with Retinal Diseases

Group	Mean EPT (mA) $\pm$ SD
Healthy Subjects	0.062 $\pm$ 0.038
Stargardt's Disease (STG)	0.102 $\pm$ 0.097
Primary Open-Angle Glaucoma (POAG)	0.127 $\pm$ 0.09
Nonarteritic Anterior Ischemic Optic Neuropathy (NAION)	0.244 $\pm$ 0.126
Retinitis Pigmentosa (RP)	0.371 $\pm$ 0.223
Retinal Artery Occlusion (RAO)	0.988 $\pm$ 1.142

Data sourced from a study on electrically evoked phosphene thresholds.[\[7\]](#)[\[8\]](#)

Table 2: Characteristics of tACS-Induced Phosphenes at Different Frequencies

tACS Frequency	Number of Phosphene Types Reported	Percentage of Participants Reporting Phosphene Type Change with Increased Intensity
6 Hz	12	27%
10 Hz	14	35%
20 Hz	21	35%
40 Hz	28	52%

Data from a study on subjective reports of 50 healthy subjects exposed to retinal tACS.[\[3\]](#)

## Experimental Protocols

### Protocol 1: Determination of Phosphene Threshold (PT) using Transcranial Magnetic Stimulation (TMS)

This protocol is based on the Method of Constant Stimuli.

### 1. Participant Preparation:

- Seat the participant comfortably in a dimly lit room.
- Provide hearing protection.
- Use a neuronavigation system to co-register the participant's head with their anatomical MRI scan for precise coil positioning.
- Identify the initial stimulation point, typically over the occipital cortex (e.g., 2 cm dorsal and 2 cm lateral to theinion).[9]

### 2. Phosphene Induction:

- Place the center of a figure-of-eight TMS coil tangentially over the identified stimulation point.
- Begin with a single pulse at a moderate intensity (e.g., 50% of maximum stimulator output).
- Ask the participant to report any visual sensations. If no phosphene is reported, slightly reposition the coil and repeat.
- Once a reliable phosphene is reported, mark the coil location.

### 3. Threshold Determination (Method of Constant Stimuli):

- Select a range of stimulation intensities around the initially identified approximate threshold.
- Present single TMS pulses at these different intensities in a randomized order.
- For each pulse, the participant reports whether they perceived a phosphene ("yes" or "no").
- Deliver multiple trials (e.g., 10-20) at each intensity level.
- The phosphene threshold is defined as the stimulation intensity at which the participant reports seeing a phosphene in 50% of the trials. This is typically calculated by fitting the data to a psychometric function (e.g., a cumulative Weibull function).[10]

### 4. Phosphene Mapping (Optional):

- Once the threshold is determined, the characteristics of the phosphene (location, size, shape) can be mapped.
- This can be done by having the participant draw the phosphene on a screen or by using a more advanced system like a laser tracking and painting system.[2]

## Protocol 2: Assessment of Visual Disturbances using Standardized Questionnaires

### 1. Questionnaire Selection:

- Choose a questionnaire that is appropriate for your study population and research questions.
- Visual Activities Questionnaire (VAQ): Assesses difficulties in everyday visual tasks. It has 33 items across eight subscales.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Impact of Vision Impairment (IVI) Questionnaire: Measures the impact of vision impairment on quality of life. The revised version has 28 items and three subscales.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Visual Discomfort Questionnaire (VDQ): A 27-item questionnaire with four subcomponents: sickness, vision, eye discomfort, and head discomfort.[\[18\]](#)[\[19\]](#)

## 2. Administration:

- Administer the chosen questionnaire in a quiet, well-lit environment.
- Provide clear instructions to the participant. The questionnaire can be self-administered or interviewer-led.
- For participants with significant visual impairment, an interviewer-led administration is recommended.

## 3. Scoring:

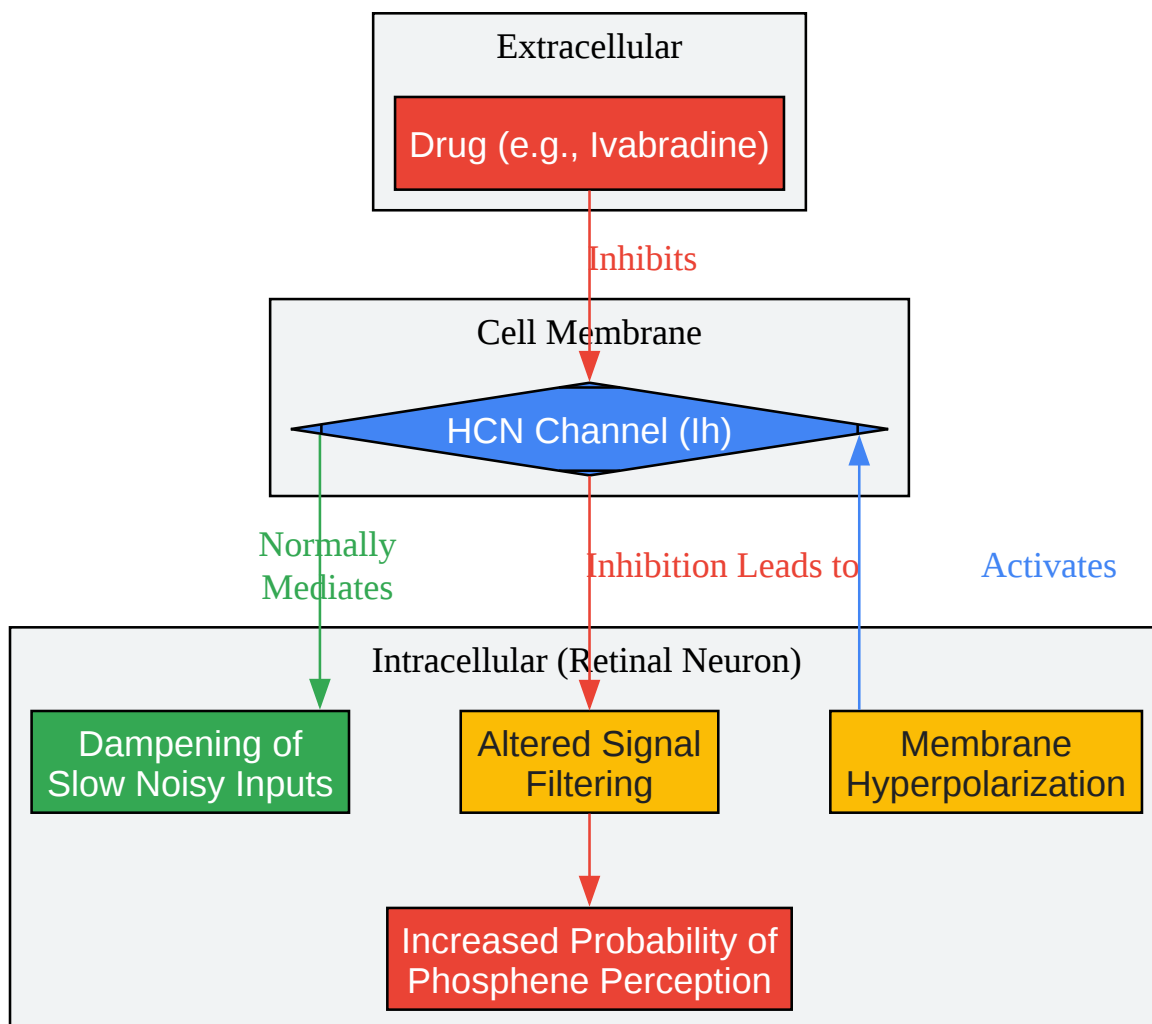
- Score the questionnaire according to the specific instructions for that instrument.
- VAQ Scoring: Items are rated on a 5-point scale ("never" to "always"). The composite score for each of the eight visual function areas is the mean of the responses for the items within that subscale.[\[11\]](#)
- IVI Scoring: Items are rated on a Likert scale. A total score and subscale scores are calculated.[\[14\]](#)[\[15\]](#)
- VDQ Scoring: The VDQ provides scores for its four subcomponents.[\[18\]](#)[\[19\]](#)

## 4. Data Analysis:

- The questionnaire scores can be used as a primary outcome measure or as a covariate in the analysis of other experimental data.
- Compare scores before and after an intervention, or between different experimental groups.

# Mandatory Visualizations

## Signaling Pathway

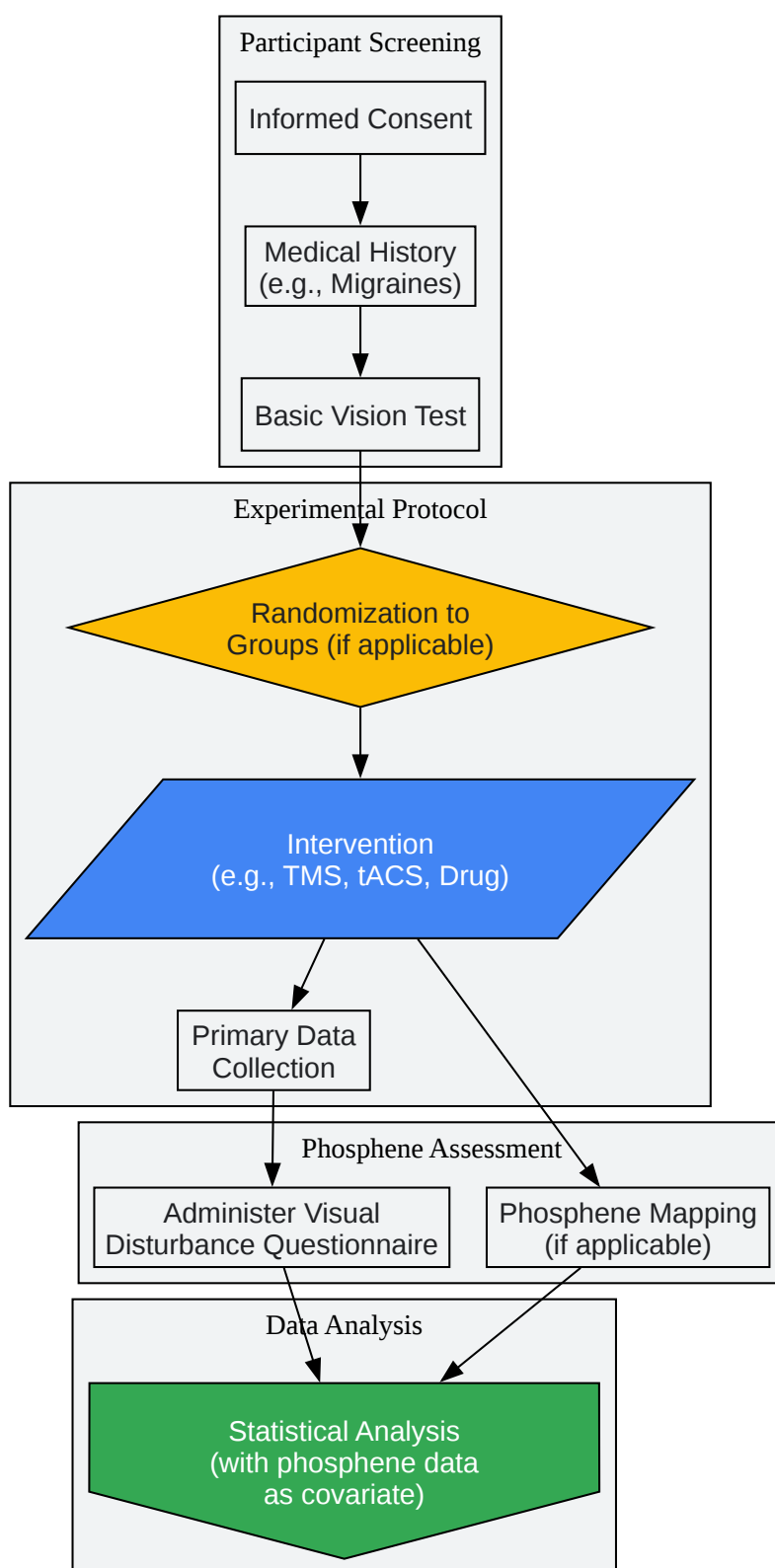


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Caption: Signaling pathway of drug-induced phosphenes.

## Experimental Workflow





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Caption: Workflow for a study with phosphene assessment.

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